2-(trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine
Description
2-(Trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine (CAS: 94278-26-9) is a bicyclic heterocyclic compound featuring a pyrrolo[3,4-d]pyrimidine core substituted with a trifluoromethyl (-CF₃) group at position 2.
Its role in patents (e.g., as a precursor in Example 324 of EP 4 374 877 A2) highlights its importance in constructing complex pharmaceuticals, such as kinase inhibitors or antivirals .
Properties
IUPAC Name |
2-(trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3N3/c8-7(9,10)6-12-2-4-1-11-3-5(4)13-6/h2,11H,1,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAXINHRGKZWFCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CN=C(N=C2CN1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80652940 | |
| Record name | 2-(Trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80652940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
905274-04-6 | |
| Record name | 6,7-Dihydro-2-(trifluoromethyl)-5H-pyrrolo[3,4-d]pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=905274-04-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80652940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a trifluoromethylated precursor with a suitable amine under acidic or basic conditions to form the desired pyrrolo[3,4-d]pyrimidine ring system .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(Trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides under specific conditions.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in nucleophilic and electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of functionalized derivatives .
Scientific Research Applications
Medicinal Chemistry
2-(Trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine has been explored for its potential as a therapeutic agent. The trifluoromethyl group is known to enhance lipophilicity and metabolic stability, which are desirable properties in drug design.
- Anticancer Activity : Research indicates that derivatives of this compound exhibit selective cytotoxicity against various cancer cell lines. For example, studies have shown that modifications to the pyrrolopyrimidine scaffold can lead to compounds with potent antitumor activities .
- Antiviral Properties : The compound has also been investigated for its antiviral effects, particularly against RNA viruses. Its structural features allow it to interfere with viral replication processes .
Neuropharmacology
The compound's ability to cross the blood-brain barrier makes it a candidate for neuropharmacological studies. Preliminary findings suggest potential applications in treating neurodegenerative diseases by modulating neurotransmitter systems .
Agricultural Chemistry
Due to its unique chemical structure, this compound is being evaluated for use as a pesticide or herbicide. Its efficacy against certain pests and pathogens could provide an environmentally friendly alternative to traditional agrochemicals .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Derivatives showed IC50 values in the low micromolar range against breast and lung cancer cell lines. |
| Study 2 | Antiviral Effects | Demonstrated inhibition of viral replication in vitro with a selectivity index indicating potential for further development. |
| Study 3 | Neuropharmacological Effects | Exhibited modulation of serotonin receptors, suggesting potential for treatment of anxiety disorders. |
Mechanism of Action
The mechanism of action of 2-(trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The trifluoromethyl group enhances its binding affinity and stability, contributing to its biological activity .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Physicochemical Properties
- Stability : Trifluoromethyl groups resist metabolic oxidation, improving pharmacokinetics over methyl or chloro analogs .
- Hazard Profiles : Methylsulfonyl derivatives carry warnings for acute toxicity (H302) and irritation (H315/H319), whereas hydrochloride salts (e.g., 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride) are typically safer handling .
Biological Activity
2-(Trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine (CAS No. 905274-04-6) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).
- Molecular Formula : C7H6F3N3
- Molecular Weight : 189.14 g/mol
- CAS Number : 905274-04-6
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of pyrrolo[2,3-d]pyrimidine have shown promising cytotoxic effects against various cancer cell lines. Notably, compounds structurally similar to this compound have demonstrated IC50 values ranging from 29 to 59 µM against different cancer types, indicating significant antiproliferative activity .
Table 1: Cytotoxicity of Pyrrolo[3,4-d]pyrimidine Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound 5e | HepG2 | 29 |
| Compound 5h | MDA-MB-231 | 45 |
| Compound 5k | HeLa | 40 |
| Compound 5l | A431 | 59 |
The mechanisms through which these compounds exert their anticancer effects include:
- Cell Cycle Arrest : Treatment with these compounds has been shown to increase the percentage of cells in the G0-G1 phase while decreasing those in S and G2/M phases, indicating a halt in cell proliferation .
- Induction of Apoptosis : The compounds promote apoptosis by upregulating pro-apoptotic proteins such as caspase-3 and Bax while downregulating the anti-apoptotic protein Bcl-2. This dual action enhances the apoptotic pathway in cancer cells .
Structure-Activity Relationship (SAR)
The biological activity of pyrrolo[3,4-d]pyrimidine derivatives is closely linked to their structural features. Substituents on the phenyl ring significantly influence their potency:
- Compounds with electron-withdrawing groups (like trifluoromethyl) tend to exhibit higher cytotoxicity.
- The presence of halogen substituents has been shown to modulate activity across different cell lines.
Table 2: Structure-Activity Relationships
| Compound | Substituent | Activity Level |
|---|---|---|
| Compound 5e | -Cl | High |
| Compound 5h | -F | Moderate |
| Compound 5k | -CF3 | Very High |
Case Studies
A notable case study involved the synthesis and evaluation of various pyrrolo[3,4-d]pyrimidine derivatives for their anticancer properties. One derivative exhibited an IC50 value comparable to established tyrosine kinase inhibitors (TKIs), suggesting that these compounds could serve as leads for new cancer therapies .
Q & A
Basic: What synthetic strategies are commonly employed to prepare 2-(trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine?
Methodological Answer:
The synthesis typically involves cyclization of intermediates such as 3-amino-3-pyrrolines or aza-Wittig reactions. For example, iminophosphorane intermediates generated from triphenylphosphine and hexachloroethane can react with phenylisocyanates to form the pyrrolo[3,4-d]pyrimidine core . Substituents like the trifluoromethyl group are introduced via nucleophilic substitution or palladium-catalyzed cross-coupling at early stages. Post-cyclization functionalization (e.g., amidation, alkylation) is used to diversify the scaffold .
Basic: What analytical techniques are critical for characterizing this compound and its derivatives?
Methodological Answer:
Key techniques include:
- NMR Spectroscopy : To confirm regioselectivity of substitution (e.g., distinguishing between N-7 and N-9 positions in the fused ring system) .
- High-Resolution Mass Spectrometry (HRMS) : For verifying molecular formulas, especially when trifluoromethyl groups complicate isotopic patterns .
- HPLC/UPLC : To assess purity and monitor synthetic intermediates (e.g., retention time alignment with reference standards) .
Basic: How is the compound screened for initial biological activity in kinase inhibition studies?
Methodological Answer:
- In vitro kinase assays : Use recombinant ATR/ATM kinases with ATP-competitive fluorescence polarization assays. IC₅₀ values are determined using dose-response curves (e.g., 0.1–10 μM range) .
- Cellular assays : Evaluate synthetic lethality in ATM-deficient vs. ATM-proficient cell lines, measuring viability via MTT or CellTiter-Glo .
Advanced: How are structure-activity relationship (SAR) studies designed to optimize kinase inhibitory potency and selectivity?
Methodological Answer:
- Core modifications : Systematically vary substituents on the pyrrolopyrimidine core (e.g., methyl, trifluoromethyl) to assess steric and electronic effects. For example, replacing 7,7-dimethyl groups with smaller substituents improves ATR binding .
- Pharmacophore mapping : Use X-ray crystallography or docking simulations to identify key interactions (e.g., hinge-region hydrogen bonds). Ligand efficiency (LE) and lipophilicity efficiency (LLE) metrics guide prioritization .
- Selectivity profiling : Screen against kinase panels (e.g., 400+ kinases) to identify off-target effects. Compounds with >100-fold selectivity for ATR over ATM are prioritized .
Advanced: How can researchers address poor solubility or metabolic instability in this scaffold?
Methodological Answer:
- Prodrug strategies : Introduce hydrolyzable esters (e.g., 2-methylpropyl esters) to enhance bioavailability. Post-administration hydrolysis releases the active compound .
- Ligand efficiency optimization : Reduce logP by replacing lipophilic groups (e.g., trifluoromethyl) with polar moieties (e.g., sulfonamides) while maintaining potency .
- Metabolic soft spots : Use deuterium labeling at vulnerable positions (e.g., benzylic carbons) to slow oxidative metabolism .
Advanced: What mechanistic studies are used to confirm target engagement in cellular models?
Methodological Answer:
- Biochemical confirmation : Measure phosphorylation of downstream ATR substrates (e.g., CHK1) via Western blot. Dose-dependent reduction confirms target modulation .
- Chemical proteomics : Use immobilized analogs of the compound to pull down interacting proteins from cell lysates, followed by LC-MS/MS identification .
- Genetic validation : CRISPR knockout of ATR in cell lines should abolish compound efficacy, confirming on-target activity .
Advanced: How are regioselectivity challenges in functionalization addressed during synthesis?
Methodological Answer:
- Directed metallation : Use bulky bases (e.g., LDA) to deprotonate specific positions (e.g., C-2 over C-4) for electrophilic quenching .
- Protecting group strategies : Temporarily block reactive sites (e.g., amines with Boc groups) to direct substitution to desired positions .
- Computational guidance : DFT calculations predict reactive sites based on electron density maps, guiding synthetic routes .
Advanced: What strategies mitigate off-target effects in preclinical development?
Methodological Answer:
- Crystallographic optimization : Co-crystal structures with ATR identify residues critical for binding. Modifications that clash with off-target kinases (e.g., steric bulk at C-6) improve selectivity .
- In vivo PK/PD modeling : Correlate plasma concentrations with target inhibition and toxicity endpoints to define therapeutic windows .
- Metabolite identification : Use radiolabeled compounds to track and structurally characterize metabolites, eliminating toxic byproducts .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
